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Beta-defensin 1TB precursor

Cat. No.: B1578079
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Description

Overview of Defensin (B1577277) Family and Precursor Architectures

The defensin family of antimicrobial peptides is broadly classified into alpha (α), beta (β), and theta (θ) defensins based on the distinct pattern of their disulfide bond linkages. wikipedia.org Despite variations in their amino acid sequences, they share a characteristic three-dimensional structure. nih.gov Mammalian defensins are synthesized as inactive precursors, a feature that is critical for their regulation. nih.gov

The general architecture of a defensin precursor consists of a signal peptide, a pro-domain (or pro-peptide), and the mature defensin sequence. researchgate.netresearchgate.net The signal peptide directs the nascent protein to the endoplasmic reticulum for proper folding and disulfide bond formation. researchgate.net The pro-domain, which can be located at the N-terminus or C-terminus, often plays a role in keeping the defensin in an inactive state, preventing cellular damage. researchgate.netnih.gov

Beta-defensins, in particular, are typically encoded by genes with two exons. The first exon codes for the signal peptide, while the second exon encodes the mature, cationic peptide containing the characteristic six-cysteine motif. frontiersin.org Unlike α-defensins which often have a significant anionic pro-piece that neutralizes the cationic charge of the mature peptide, β-defensin precursors have shorter N-terminal extensions. nih.govacademie-sciences.fr

The table below summarizes the general architectural features of defensin precursors.

Precursor ComponentFunctionTypical Location
Signal Peptide Directs protein to the endoplasmic reticulumN-terminus
Pro-domain Maintains inactivity, aids in folding and transportN-terminus or C-terminus
Mature Defensin The active, antimicrobial peptideC-terminus

Significance of Precursor Forms in Protein Maturation and Regulation

The synthesis of proteins as inactive precursors, or pro-proteins, is a widespread biological strategy for regulating protein activity. wikipedia.org This mechanism is particularly important for proteins that could be harmful to the host cell if active at the wrong time or place, such as digestive enzymes and antimicrobial peptides like defensins. nih.govwikipedia.org

The conversion of a precursor to its active form is achieved through post-translational modification, most commonly proteolytic cleavage. wikipedia.org This cleavage removes the inhibitory pro-domain, leading to the release of the mature, functional protein. researchgate.net This process allows for the rapid activation of defensins at sites of infection or inflammation, providing a swift response to invading pathogens. nih.gov

For beta-defensins, proteolytic processing is a critical step in post-translational regulation. nih.gov While some beta-defensin precursors exhibit antimicrobial activity, the removal of the N-terminal extension can significantly alter their bactericidal potency. nih.gov The regulation of beta-defensin expression is primarily at the transcriptional level, with their production being induced by microbial products and pro-inflammatory signals. frontiersin.org This tight regulation ensures that these potent molecules are deployed precisely when and where they are needed to defend the host. nih.gov

The key roles of precursor forms in protein maturation and regulation are outlined below:

Inactivity and Safety: Precursors keep potent proteins in an inactive state, preventing damage to the host's own cells. nih.gov

Controlled Activation: Proteolytic cleavage allows for rapid and localized activation in response to specific signals. nih.gov

Proper Folding and Transport: Pro-sequences can be essential for the correct folding of the protein and for guiding its transport within or out of the cell. wikipedia.org

Modulation of Activity: The processing of precursors can generate different forms of a protein with varying levels of activity. nih.gov

Academic Rationale for Investigating Beta-defensin 1TB Precursor

The investigation of specific defensin molecules, such as the this compound, is driven by the need to understand the nuances of the innate immune response in different species. A novel beta-defensin 1-like antimicrobial peptide, designated β-defensin 1TB, was identified and characterized from the serum of the tree shrew (Tupaia belangeri). researchgate.netnih.gov This discovery is significant as it represents the first report of an antimicrobial peptide from this particular mammalian family (Tupaiidae). researchgate.netnih.gov

The research on β-defensin 1TB involved its purification, the determination of its amino acid sequence, and its characterization through cDNA cloning. researchgate.netnih.gov The mature peptide consists of 36 amino acid residues. researchgate.netnih.gov Evolutionary analysis revealed its close relationship to a β-defensin 1 from the cotton-top tamarin (Saguinus oedipus). researchgate.netnih.gov

The primary rationale for studying this specific defensin lies in its potential antimicrobial properties. Studies have shown that β-defensin 1TB exhibits broad-spectrum activity against Gram-negative and Gram-positive bacteria, as well as fungi. researchgate.netnih.gov Importantly, it displayed minimal hemolytic activity against human and rabbit red blood cells, suggesting a degree of specificity for microbial targets. researchgate.netnih.gov

The study of the β-defensin 1TB precursor, in particular, can provide insights into its synthesis, processing, and the regulation of its activity. Understanding the structure and function of this novel defensin and its precursor contributes to the broader knowledge of host defense mechanisms and may have implications for the development of new antimicrobial agents.

Properties

bioactivity

Antibacterial, Antifungal

sequence

DHYLCVKNEGICLYSSCPSYTKIEGTCYGGKAKCCK

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Beta Defensin 1tb Precursor

Genomic Locus and Gene Structure of Beta-defensin 1TB Precursor

The gene encoding the this compound is integral to the host's defense mechanisms. Its structure and location within the genome are critical determinants of its function and regulation.

Exon-Intron Organization

The genomic structure of beta-defensin genes typically consists of multiple exons and introns. nih.govnih.govresearchgate.net For many mammalian beta-defensin genes, a conserved two-exon structure is common. nih.govnih.govnih.gov The first exon generally encodes the 5' untranslated region and a signal peptide, which directs the precursor protein for secretion. nih.govnih.gov The second exon typically encodes the mature peptide, which possesses the antimicrobial activity, and sometimes a short pro-piece. nih.govnih.govnih.gov

In the case of Beta-defensin 1TB, cDNA cloning was utilized to determine its amino acid sequence, revealing a precursor structure. researchgate.net This precursor is composed of a signal peptide and the mature peptide. researchgate.net While the specific exon-intron boundaries for the Beta-defensin 1TB gene have not been detailed in the available literature, the general structure for beta-defensins, such as the two-exon structure seen in a novel defensin (B1577277) from Atlantic cod and other mammals, provides a likely model. researchgate.netnih.gov This typical organization separates the signal sequence from the mature functional peptide at the genomic level. nih.gov

Table 1: General Exon-Intron Structure of Mammalian Beta-Defensin Genes

Genomic ComponentEncoded Protein/Peptide RegionPrimary Function
Exon 1Signal PeptideDirects the precursor protein into the secretory pathway.
IntronNon-coding sequenceSpliced out during mRNA processing.
Exon 2Mature Peptide and Pro-pieceThe functional, antimicrobial portion of the protein.

Promoter and Enhancer Elements

The regulation of gene expression is controlled by promoter and enhancer elements in the 5' flanking region of the gene. nih.govnih.gov For beta-defensins, these regions contain binding sites for various transcription factors that control the gene's expression. nih.govnih.gov While the specific promoter and enhancer elements for Beta-defensin 1TB have not been explicitly characterized, studies on other beta-defensins, such as the bovine Tracheal Antimicrobial Peptide (TAP) and Human Beta-Defensin 2 (HBD-2), have identified conserved consensus binding sites for transcription factors like NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NF-IL6 (nuclear factor for interleukin-6). nih.govnih.gov These elements are crucial for the inducible expression of beta-defensins in response to inflammatory and microbial stimuli. nih.govnih.gov

Transcriptional Initiation and Elongation Mechanisms

The process of transcribing the Beta-defensin 1TB gene into messenger RNA (mRNA) involves complex molecular machinery for initiation and elongation. The synthesis of beta-defensins as inactive precursors, or prepropeptides, is a common mechanism. researchgate.net This process begins with transcriptional initiation, where RNA polymerase binds to the promoter region of the gene.

Following initiation, the RNA polymerase moves along the DNA template, synthesizing an mRNA molecule in a process called elongation. ntu.edu.sg This pre-mRNA transcript contains both exons and introns. Subsequent splicing removes the introns to produce the mature mRNA, which is then translated into the precursor protein. univr.it While the specific details of transcriptional initiation and elongation for Beta-defensin 1TB are not yet elucidated, they are expected to follow the general mechanisms established for other eukaryotic genes.

Regulation by Transcriptional Factors and Cis-Acting Elements

The expression of the Beta-defensin 1TB gene is tightly controlled by the interplay of transcription factors and cis-acting elements within the gene's regulatory regions.

Basal Transcriptional Machinery

Basal or constitutive expression of some beta-defensins is observed in certain tissues, providing a constant first line of defense. frontiersin.org This steady-state expression is maintained by the basal transcriptional machinery. For instance, Human Beta-Defensin 1 (hBD-1) is constitutively expressed in various epithelial tissues. frontiersin.orgnih.gov It is plausible that Beta-defensin 1TB may also exhibit a basal level of expression in specific tissues of the tree shrew, maintained by the general transcription factors that are part of the core RNA polymerase II complex.

Post Translational Processing and Maturation Pathways of Beta Defensin 1tb Precursor

Ribosomal Synthesis and Translocation into Endoplasmic Reticulum

Like other secreted proteins, the journey of the Beta-defensin 1TB precursor begins with its synthesis on ribosomes. The process is initiated in the cytoplasm, where the messenger RNA (mRNA) encoding the defensin (B1577277) precursor is translated by a ribosome. The N-terminus of the nascent polypeptide chain features a signal sequence, a short stretch of hydrophobic amino acids.

This signal sequence is recognized by the Signal Recognition Particle (SRP), a ribonucleoprotein complex that binds to both the ribosome and the signal sequence. utah.edu This binding temporarily halts protein translation. utah.edu The entire complex, consisting of the ribosome, the nascent peptide chain, and the SRP, is then targeted to the membrane of the endoplasmic reticulum (ER). utah.eduyoutube.com This targeting is mediated by the interaction of the SRP with the SRP receptor on the ER membrane. utah.edu

Upon docking with the ER, the ribosome-nascent chain complex associates with a protein-conducting channel known as the Sec61 translocon. utah.edunih.govelifesciences.org The SRP and its receptor dissociate, translation resumes, and the growing polypeptide chain is threaded through the Sec61 channel into the ER lumen in a process called co-translational translocation. utah.eduyoutube.com

Signal Peptide Cleavage and Initial Folding Events

Once the N-terminal portion of the this compound enters the ER lumen, the signal sequence has fulfilled its targeting function. An ER-resident enzyme complex, the signal peptidase complex (SPC), recognizes and cleaves the signal peptide from the rest of the precursor protein. nih.govbiorxiv.org This cleavage releases the pro-peptide into the ER lumen.

Following signal peptide removal, the defensin pro-peptide begins to fold into its correct three-dimensional conformation. This process is critical for its subsequent processing and activity. The folding is guided by the amino acid sequence and is stabilized by the formation of three specific intramolecular disulfide bonds between its six conserved cysteine residues. nih.gov This disulfide bonding pattern is a hallmark of the beta-defensin family and is essential for the peptide's structural integrity and resistance to proteolysis. nih.govnih.gov The resulting structure typically consists of a three-stranded anti-parallel β-sheet. nih.gov

Role of Pro-Peptide Segment in Folding, Trafficking, and Activity Modulation

The this compound is synthesized as a 68-amino acid pro-peptide. nih.gov After cleavage of the signal sequence, a pro-peptide segment remains at the N-terminus of the mature defensin sequence. Unlike the often large, inhibitory pro-regions of alpha-defensins, the pro-peptides of beta-defensins are generally short. nih.gov

The role of this pro-peptide segment is multifaceted:

Folding and Stability: The pro-peptide may assist in the correct folding and formation of the disulfide bridges within the ER, ensuring the mature domain acquires its stable, native conformation.

Trafficking: It can contain sorting signals necessary for guiding the precursor through the secretory pathway, from the ER to the Golgi apparatus and into secretory vesicles for eventual release from the cell.

Activity Modulation: A key function of the pro-peptide is the modulation of antimicrobial activity. While many alpha-defensin precursors are kept inactive by their pro-domains, some beta-defensin precursors, including that of hBD-1, exhibit antimicrobial activity even before the pro-peptide is removed. nih.gov However, subsequent processing and truncation of this N-terminal segment can significantly alter the peptide's bactericidal potency. nih.govnih.gov The presence of various N-terminally truncated forms of hBD-1 in bodily fluids like urine and plasma suggests that this modulation is a crucial regulatory step. nih.govnih.govuiowa.edu

Proteolytic Processing of this compound

The final step in generating the fully active, mature Beta-defensin 1 is the proteolytic cleavage of the pro-peptide segment. This processing can be carried out by various proteases and can result in multiple mature forms of the peptide with differing biological activities.

Research has identified Matrix Metalloproteinase-7 (MMP-7), also known as matrilysin, as one of the proteases capable of processing the hBD-1 precursor. nih.govnih.gov MMP-7 is an enzyme often involved in the breakdown of extracellular matrix components and the activation of other proteins. Its ability to cleave defensin precursors points to a critical role in regulating innate immunity at mucosal surfaces. nih.gov While MMP-7 is a confirmed processing enzyme, the variety of hBD-1 forms found in vivo suggests that other proteases, such as chymotrypsin, may also be involved in its maturation. nih.gov

The action of MMP-7 on the hBD-1 precursor is specific. Studies have shown that MMP-7 processes the 47-residue form of the hBD-1 precursor by removing the first 6 amino acids from the N-terminus. nih.govnih.gov This cleavage generates a 41-residue peptide.

Interestingly, once the hBD-1 peptide is properly folded and its disulfide bonds are intact, the core mature domain becomes highly resistant to further cleavage by MMP-7. nih.govnih.gov Proteolysis by MMP-7 only occurs if the defensin is in an unfolded state (i.e., with its disulfide bonds reduced), indicating that the native three-dimensional structure protects the mature peptide from degradation. nih.govnih.gov

The table below summarizes the known proteolytic cleavage of the hBD-1 precursor by MMP-7.

Precursor Form Protease Cleavage Site Resulting Peptide
47-residue hBD-1 MMP-7 After 6th N-terminal amino acid 41-residue hBD-1

The maturation of the this compound can be viewed as a sequential process.

Signal Peptide Cleavage: The first cleavage occurs co-translationally in the ER, where the signal peptidase removes the N-terminal signal sequence.

Pro-Peptide Processing: Following secretion, further processing occurs in the extracellular space. The cleavage by MMP-7 appears to be a single-step event, converting the 47-residue precursor into a 41-residue form. nih.govnih.gov

However, the biological reality is more complex, as multiple forms of hBD-1, ranging in length from 36 to 47 amino acids, have been isolated from human urine and other bodily fluids. nih.govnih.gov This heterogeneity implies that the maturation of hBD-1 is not a single, fixed pathway but likely involves the action of several different proteases, leading to a variety of N-terminally truncated peptides. This variable processing allows for fine-tuning of the defensin's antimicrobial activity in response to different physiological conditions or microbial challenges. nih.gov

The table below details the various forms of hBD-1 identified in human urine, highlighting the complexity of its processing.

Identified Peptide Length Presumed Processing
47 amino acids Secreted precursor form
36 to 46 amino acids Products of variable N-terminal cleavage

Disulfide Bond Formation and Isomerization

A defining structural characteristic of all beta-defensins is the presence of three intramolecular disulfide bonds that create a stable, folded structure. wikipedia.org These covalent linkages form between specific cysteine residues within the peptide chain. For beta-defensins, this conserved connectivity pattern is crucial for their function and stability. wikipedia.org

The formation of these bonds is an oxidative process that takes place in the endoplasmic reticulum. reactome.orgnih.gov The ER provides the necessary oxidizing environment and enzymatic machinery to catalyze the correct pairing of cysteine residues. The key enzyme family in this process is Protein Disulfide Isomerase (PDI), which can catalyze the formation, reduction, and isomerization (rearrangement) of disulfide bonds. nih.govwikipedia.orgmdpi.com PDI works in concert with other proteins like ER oxidoreductin 1 (Ero1), which helps maintain the oxidative power for bond formation. nih.govscispace.com

However, achieving the native disulfide connectivity is a complex challenge. With six cysteine residues, there are 15 possible ways for disulfide bonds to form, but only one is correct. The process can be so challenging that in vitro chemical synthesis of some beta-defensins, such as hBD-3 and hBD-28, requires specific orthogonal protective group strategies to ensure the correct bonds are formed sequentially, as simple oxidative folding is inefficient. nih.gov In contrast, other beta-defensins like hBD-2 and hBD-27 can be more readily folded into their native state through standard oxidative folding methods. nih.gov

Table 1: Oxidative Folding Strategies for Human Beta-Defensins
Beta-DefensinReported In Vitro Folding StrategyRationale/Observation
hBD-2Oxidative FoldingReadily converted into a product with the desired disulfide pattern. nih.gov
hBD-3Selective (Orthogonal) StrategyDirect oxidative folding results in a low yield of the native peptide due to the formation of scrambled isomers. nih.gov
hBD-27Oxidative FoldingReadily converted into a product with the desired disulfide pattern. nih.gov
hBD-28Selective (Orthogonal) StrategyRequires a selective protective group strategy to introduce the three disulfide bonds correctly. nih.gov

Recent research has revealed that disulfide bonds in beta-defensins are not merely static structural elements but can be dynamic. For human β-defensin 1 (hBD-1), the peptide shows only minor antimicrobial activity in its oxidized, disulfide-bonded state. nih.gov However, upon reduction of its disulfide bridges, hBD-1 becomes a potent antimicrobial agent against specific commensal bacteria and fungi. wikipedia.orgnih.gov This suggests that disulfide bond isomerization or reduction acts as a redox-dependent switch that unmasks the peptide's full activity. The thioredoxin (TRX) system has been shown to be capable of reducing hBD-1 in vitro, indicating a potential physiological mechanism for this activation. nih.gov This redox-dependent activity allows hBD-1 to form bacteria-entrapping nets, a function not observed in its oxidized form. frontiersin.org

Chaperone-Assisted Folding and Quality Control Mechanisms

The folding of the this compound within the ER is a process overseen by a sophisticated quality control system to prevent misfolding and aggregation. frontiersin.orgwikipedia.org This system relies on a network of molecular chaperones and folding enzymes. As a protein destined for secretion, the beta-defensin precursor is translocated into the ER lumen, where it interacts with this machinery. reactome.org

Molecular chaperones are proteins that assist in the conformational folding of other proteins without being part of the final structure. wikipedia.org They typically function by recognizing and binding to exposed hydrophobic surfaces on unfolded or partially folded polypeptides, thereby preventing them from aggregating. frontiersin.org The ER contains several key chaperones, including lectin-like chaperones such as Calnexin and Calreticulin, which bind to newly synthesized glycoproteins, and members of the heat shock protein family like BiP (an Hsp70 family member), which assist a wide range of proteins. researchgate.net

For disulfide-bonded proteins like beta-defensins, Protein Disulfide Isomerase (PDI) plays a dual role. In addition to its catalytic activity in forming and rearranging disulfide bonds, PDI also exhibits chaperone-like activity by binding to unfolded protein substrates to prevent their aggregation. nih.gov The coordinated action of these chaperones and folding catalysts ensures that the beta-defensin precursor explores its conformational space efficiently and reaches its native, disulfide-bonded state.

If a beta-defensin precursor molecule fails to fold correctly or is unable to achieve the proper disulfide pairing, the ER quality control system retains it within the ER for further folding attempts. nih.govnih.gov If the protein remains persistently misfolded, it is targeted for degradation through a process known as ER-associated degradation (ERAD), where it is retro-translocated to the cytoplasm and degraded by the proteasome. nih.gov This rigorous quality control ensures that only correctly folded and functional beta-defensin molecules are ultimately secreted from the cell.

Table 2: Key Components of ER Folding and Quality Control for Secretory Proteins
ComponentClassPrimary Function in Protein Folding
Protein Disulfide Isomerase (PDI)Folding Catalyst / ChaperoneCatalyzes the formation, reduction, and isomerization of disulfide bonds; prevents aggregation of folding intermediates. nih.govwikipedia.orgmdpi.com
ER oxidoreductin 1 (Ero1)OxidoreductaseGenerates oxidizing equivalents, which are passed to PDI to drive disulfide bond formation. nih.govscispace.com
BiP (Binding immunoglobulin protein)Hsp70 ChaperoneBinds to exposed hydrophobic regions of unfolded polypeptides to prevent aggregation and assist in folding. researchgate.net
Calnexin / CalreticulinLectin-like ChaperoneBind to N-linked oligosaccharides on glycoproteins, retaining them in the ER for proper folding. researchgate.net

Cellular Trafficking and Subcellular Localization of Beta Defensin 1tb Precursor

Intracellular Trafficking Pathways from ER to Golgi

The journey of the Beta-defensin 1TB precursor, like other secreted proteins, begins with its synthesis on ribosomes bound to the endoplasmic reticulum (ER). The precursor is initially translated as a pre-propeptide containing an N-terminal signal sequence. This signal peptide directs the nascent polypeptide into the lumen of the ER, the primary site for protein folding and modification.

Once inside the ER, the signal peptide is typically cleaved, and the pro-peptide undergoes folding, assisted by molecular chaperones, and the formation of three conserved intramolecular disulfide bonds, a hallmark of the defensin (B1577277) family. plos.org The correctly folded precursor is then packaged into COPII-coated transport vesicles at specialized ER exit sites (ERES) for anterograde transport to the Golgi apparatus. frontiersin.orgcam.ac.uk These carriers move toward the cis-Golgi network, the entry point of the Golgi complex. cam.ac.ukwisc.edu The transit from the ER to the Golgi is a fundamental step in the secretory pathway, ensuring that proteins destined for secretion are sorted away from ER-resident proteins. wisc.edu

Table 1: Key Components in ER-to-Golgi Trafficking of Secretory Precursors

Component Function in Trafficking Associated Proteins/Factors
Endoplasmic Reticulum (ER) Site of protein synthesis, folding, disulfide bond formation, and quality control. Ribosomes, Chaperones
COPII Vesicles Mediate anterograde transport of cargo from the ER to the Golgi. Sar1, Sec23/24, Sec13/31
ER Exit Sites (ERES) Specialized ER domains where COPII vesicles form and bud. Sec16
Golgi Apparatus Further protein processing, sorting, and packaging for transport to final destinations. GM130, GRASP65

Sorting and Packaging into Secretory Vesicles (e.g., Paneth cell granules)

After arriving at the Golgi apparatus, the this compound moves through the Golgi cisternae, from the cis to the trans-Golgi Network (TGN). nih.gov The TGN is the major sorting station of the secretory pathway, where proteins are segregated into different transport vesicles targeted to various cellular locations, including the plasma membrane for secretion. frontiersin.orgnih.gov

While Paneth cells are well-known for packaging high concentrations of alpha-defensins into large, dense-core secretory granules, beta-defensins are more broadly expressed in various epithelial cells. nih.govnih.govnih.gov In these cells, the sorting and packaging mechanisms can differ. Some beta-defensins may be packaged into smaller secretory vesicles for regulated release upon specific stimuli. For example, human Paneth cells store alpha-defensins as inactive propeptides in granules, which are secreted in response to bacteria or their antigens. nih.govnih.gov In contrast, many beta-defensins are thought to be processed during or after secretion, suggesting they are sorted into vesicles destined for either constitutive or regulated release from the apical surface of epithelial cells. frontiersin.org

Mechanisms of Constitutive and Regulated Secretion

The secretion of beta-defensins from epithelial cells can occur through two primary pathways: constitutive and regulated. The specific pathway used often depends on the type of beta-defensin and the physiological context.

Constitutive Secretion: This pathway involves the continuous, unregulated transport of proteins to the cell surface. Vesicles budding from the TGN move directly to the plasma membrane and fuse with it, releasing their contents. nih.gov Human beta-defensin 1 (HBD-1) is often described as being constitutively expressed and secreted by epithelial cells, providing a constant first line of defense at mucosal surfaces. researchgate.netmdpi.com

Regulated Secretion: This pathway involves storing proteins in secretory vesicles or granules, which only fuse with the plasma membrane in response to an external signal, such as the presence of pathogens or inflammatory cytokines. nih.gov The expression and secretion of human beta-defensin 2 (HBD-2) and human beta-defensin 3 (HBD-3) are known to be inducible. researchgate.net Pro-inflammatory cytokines like Interleukin-1β and TNF-α, as well as microbial components such as lipopolysaccharide (LPS), can trigger a significant upregulation in their expression and release. researchgate.netmdpi.com This regulated mechanism allows for a rapid and robust defensive response precisely when and where it is needed.

Table 2: Comparison of Secretion Mechanisms for Human Beta-Defensins

Defensin Primary Secretion Mode Key Stimuli for Upregulation Storage Form
Human Beta-defensin 1 (HBD-1) Primarily Constitutive Generally not induced Precursor in transport vesicles
Human Beta-defensin 2 (HBD-2) Regulated IL-1β, TNF-α, Lipopolysaccharide (LPS), Bacteria Precursor in secretory vesicles
Human Beta-defensin 3 (HBD-3) Regulated IL-1β, Microbial components Precursor in secretory vesicles

Subcellular Compartmentalization of this compound Before Maturation

Before its final processing into a mature, active peptide, the this compound is strictly compartmentalized within the endomembrane system. This segregation is vital to protect the cell's own components from the peptide's potential cytotoxic activity. plos.org

The precursor is found sequentially within the following compartments:

Lumen of the Endoplasmic Reticulum: The initial site of folding and disulfide bond formation.

Lumen of the Golgi Cisternae: The site of further processing and sorting.

Interior of Secretory Vesicles/Granules: The final storage and transport compartment before release from the cell.

Unlike alpha-defensins, which have a long, anionic prosegment that neutralizes the cationic mature peptide, beta-defensin precursors have very short N-terminal pro-peptides. frontiersin.orgplos.org Nevertheless, keeping the precursor contained within membrane-bound organelles until secretion is a critical control mechanism. Studies have shown that some beta-defensins, like hBD-1, can be found in extragranular cytoplasmic compartments in specialized cells like platelets, but in epithelial cells, the primary localization before secretion is within the secretory pathway. plos.org

Relevance of Precursor Localization for Subsequent Processing

The specific subcellular localization of the this compound is directly linked to its maturation. The processing of defensin precursors into their active forms is carried out by specific proteases, and the timing and location of this cleavage are tightly regulated.

Localization within secretory vesicles ensures that the precursor is only exposed to activating proteases at the appropriate time and place. For many defensins, activation occurs extracellularly after secretion. For instance, human Paneth cell alpha-defensins are processed by secreted trypsin in the intestinal lumen. nih.gov While the specific proteases for many beta-defensins are still under investigation, it is believed that cleavage often occurs upon or after release from the cell. frontiersin.org This strategy of extracellular activation prevents the mature, highly cationic defensin from damaging host cell membranes.

Therefore, compartmentalizing the precursor within the ER, Golgi, and secretory vesicles serves two key purposes: it facilitates proper folding and transport, and it acts as a crucial safety mechanism, sequestering the potentially active peptide until it is secreted to its site of action on a mucosal surface.

Molecular Mechanisms Regulating Beta Defensin 1tb Precursor Expression and Processing

Signaling Pathways Modulating Gene Expression

The transcription of beta-defensin genes is largely controlled by signaling pathways that are activated in response to external stimuli, such as microbial components or host-derived inflammatory mediators. These pathways converge on the activation of key transcription factors that bind to promoter regions of defensin (B1577277) genes and drive their expression.

Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a fundamental role in initiating the innate immune response by recognizing conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). mdpi.com The activation of TLRs on the surface of epithelial and immune cells is a primary mechanism for inducing the expression of beta-defensins. mdpi.com

Different TLRs recognize distinct PAMPs, leading to tailored immune responses. abeomics.com For instance, TLR2 can be activated by lipoproteins from Gram-positive bacteria, while TLR4 is triggered by lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.comnih.gov Upon ligand binding, TLRs initiate intracellular signaling cascades that predominantly involve adaptor proteins like MyD88 (myeloid differentiation primary response 88). mdpi.com This cascade leads to the activation of downstream kinases, ultimately resulting in the activation of transcription factors such as NF-κB, which are crucial for beta-defensin gene expression. mdpi.comabeomics.com Murine β-defensin 2 has been shown to act as an endogenous ligand for TLR4, directly activating dendritic cells and inducing their maturation. nih.gov

ReceptorActivating Ligand (Example)Effect on Beta-Defensin Expression
TLR2 Lipoteichoic acid (Gram-positive bacteria)Induction of β-defensin expression. mdpi.com
TLR4 Lipopolysaccharide (LPS) (Gram-negative bacteria)Strong induction of β-defensin mRNA levels. mdpi.comnih.gov
TLR5 Flagellin (Bacterial flagella)Activation of signaling leading to NF-κB and potential defensin induction. abeomics.com
TLR9 Unmethylated CpG DNA (Bacteria, Viruses)Activation of MyD88-dependent pathways that can induce inflammatory genes. haeckerlab.org

This table summarizes the role of select Toll-like Receptors in initiating signaling that leads to the expression of beta-defensins.

Pro-inflammatory cytokines, often produced during the initial phase of an immune response, are potent inducers of beta-defensin expression. Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) can stimulate epithelial cells to produce defensins. nih.gov This induction is mediated by the activation of critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) pathways. nih.gov

The NF-κB pathway is central to the regulation of many immune and inflammatory genes, including beta-defensins. mdpi.com In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by cytokines or PAMPs, a signaling cascade leads to the degradation of the inhibitory subunit, allowing the active NF-κB dimer (commonly the p50-p65 heterodimer) to translocate to the nucleus. core.ac.uk Similarly, the AP-1 transcription factor can be activated by mitogen-activated protein kinase (MAPK) pathways. core.ac.uk Both NF-κB and AP-1 bind to specific consensus sites in the promoter region of beta-defensin genes, serving as crucial events for initiating their transcription. nih.govnih.govnih.gov Studies on human beta-defensin-2 have shown that mutation of both NF-κB and AP-1 binding sites in its promoter region completely abolishes its induction by IL-1β or bacterial components. nih.gov

Signaling PathwayKey Transcription FactorsInducing Stimuli (Examples)
NF-κB Pathway p50-p65 heterodimerIL-1β, TNF-α, Bacterial LPS. nih.govnih.govcore.ac.uk
AP-1 Pathway c-Jun, c-FosIL-1β, Pseudomonas aeruginosa. nih.govcore.ac.uk
JAK-STAT Pathway STAT3Influenza A Virus infection (modulates DEFB1). mdpi.com

This table outlines major cytokine-mediated signaling pathways and transcription factors involved in the induction of beta-defensin gene expression.

Cellular stress, including oxidative, genotoxic, or proteotoxic stress, can trigger specific response pathways that may influence the expression of beta-defensins. mdpi.com For example, the high-osmolarity glycerol (B35011) (HOG) pathway, a conserved stress-response cascade, has been implicated in the cellular response to certain antimicrobial peptides. mdpi.com While much of this research has been conducted in fungi responding to defensins, it highlights that defensins can activate cellular stress pathways. mdpi.com In mammalian cells, stress responses often lead to the activation of broad-spectrum transcription factors like NF-κB and AP-1, which are known inducers of beta-defensins. Therefore, conditions that cause cellular stress could indirectly lead to increased beta-defensin precursor expression as part of a generalized danger response.

Regulation of Protease Activity and Availability

The conversion of an inactive or less active beta-defensin precursor to its mature, highly active form is a critical post-translational control point. This activation is achieved through proteolytic processing, where a pro-domain is cleaved from the precursor molecule. nih.gov The regulation of this process depends on the specific activity and location of proteases within the cell or in the extracellular space. stanford.eduresearchgate.net

Unlike α-defensins, which are typically stored as inactive propeptides requiring cleavage for activation, many β-defensins exhibit antimicrobial activity even in their precursor forms. nih.gov However, amino-terminal processing can significantly enhance their bactericidal potency. nih.gov The proteases responsible for this processing in vivo are not fully elucidated, but enzymes such as signal peptidases are thought to be involved in cleaving the initial signal peptide as the precursor is secreted. frontiersin.org The three-dimensional structure of the defensin precursor, stabilized by disulfide bonds, can protect the mature peptide region from non-specific proteolytic degradation, making specific cleavage a highly regulated event. nih.gov

Impact of Cellular Microenvironment on Precursor Biogenesis

In a healthy state, some beta-defensins (like human β-defensin 1) are expressed constitutively at low levels, contributing to a non-inflammatory antimicrobial barrier. nih.govfrontiersin.org However, upon microbial challenge or inflammation, the microenvironment changes dramatically. The release of PAMPs and cytokines triggers the signaling pathways described above, leading to a robust, inducible expression of other beta-defensins (like human β-defensin 2). nih.govfrontiersin.org Therefore, the cellular microenvironment acts as the primary sensor that translates external threats into the transcriptional activation required for precursor biogenesis.

Feedback Loops and Homeostatic Control Mechanisms

Beta-defensins are not only effectors of the immune response but also modulators that can participate in feedback loops to maintain homeostasis. nih.govnih.gov Once produced and secreted, beta-defensins can influence the very immune cells and signaling pathways that led to their induction.

For example, human β-defensin 3 has been shown to have anti-inflammatory activity by inhibiting TLR signaling pathways in macrophages stimulated with LPS. nih.gov This suggests a negative feedback mechanism where the induced defensin can dampen the inflammatory response, preventing excessive tissue damage. By managing the cross-talk between the host and resident microbes, beta-defensins act as key players in maintaining the dynamic equilibrium across mucosal surfaces, functioning as sentinels of homeostasis and health. nih.govnih.gov This regulatory role is crucial for distinguishing between pathogenic threats and commensal microbiota, thereby preventing unnecessary inflammation. nih.gov

Evolutionary Perspectives and Comparative Analysis of Beta Defensin 1tb Precursor Homologs

Phylogenetic Analysis of Beta-defensin 1TB Precursor Across Species

Phylogenetic analyses reveal that beta-defensins are an ancient component of the vertebrate immune system, with evidence suggesting a primordial beta-defensin as the common ancestor for all vertebrate defensins. nih.govfrontiersin.org This gene family has undergone significant expansion and diversification throughout vertebrate evolution. nih.gov Beta-defensin-like genes have been identified in a wide range of vertebrates, including teleost fishes, reptiles, and birds, underscoring their ancient origins. nih.govfrontiersin.org

Specifically, a study on a beta-defensin 1-like antimicrobial peptide from the tree shrew (Tupaia belangeri), designated as β-defensin 1TB, indicated its closest evolutionary relationship to the β-defensin 1 found in the cotton-top tamarin (Saguinus oedipus). nih.gov This relationship highlights the conservation and divergence of these peptides among different mammalian lineages. The clustering of beta-defensin genes on specific chromosomes, such as human chromosome 8p22-p23, is consistent with a model of multiple rounds of gene duplication and subsequent divergence from a common ancestral gene. nih.govfrontiersin.org This process has led to a diverse array of paralogous genes within a species. nih.govfrontiersin.org

The evolutionary trajectory suggests that present-day beta-defensins likely evolved before the divergence of mammals and birds. nih.gov Furthermore, the emergence of alpha-defensins in rodents, lagomorphs, and primates occurred after their divergence from other mammals, indicating a shared ancestry with beta-defensins. nih.govmdpi.com

Conservation and Divergence of Gene Structure

The gene structure of beta-defensins exhibits a remarkable pattern of conservation and divergence. Typically, beta-defensin genes are composed of two exons. oup.comed.ac.ukresearchgate.net The first exon encodes the signal peptide, while the second exon codes for the pro-region and the mature peptide. oup.com This fundamental two-exon structure is a conserved feature across many species. oup.comed.ac.ukresearchgate.net

Despite this structural conservation, the sequences of these exons tell a story of divergent evolutionary pressures. There is a high degree of sequence conservation in the first exon, which encodes the signal sequence, and in the surrounding non-coding DNA within subgroups of beta-defensins. oup.comed.ac.ukresearchgate.netnih.gov In stark contrast, the second exon, which encodes the mature antimicrobial peptide, displays a very low level of sequence conservation. oup.comed.ac.ukresearchgate.netnih.gov This high degree of divergence in the mature peptide region is a key feature of beta-defensin evolution. oup.comed.ac.ukresearchgate.netnih.gov

This pattern of conservation in the signal peptide-encoding region and divergence in the mature peptide-encoding region suggests that while the mechanism for secretion is maintained, the functional part of the peptide is under strong pressure to diversify. oup.comed.ac.ukresearchgate.netnih.gov

Comparative Analysis of Signal Peptides and Pro-Regions

The beta-defensin precursor is synthesized as a prepropeptide, which includes a signal sequence, a pro-region, and the mature peptide. oup.com The signal peptide, encoded by the first exon, is crucial for directing the precursor to the secretory pathway. oup.com Comparative analyses have shown that the signal sequences of beta-defensins are highly conserved within subgroups of the gene family. oup.comed.ac.ukresearchgate.netnih.gov This conservation suggests a common and efficient mechanism for secretion across related defensins.

In contrast to the highly conserved signal peptide, the pro-regions and mature peptides, both encoded by the second exon, show significant divergence. oup.com The pro-region of some defensins, particularly alpha-defensins, is thought to play a role in neutralizing the cationic properties of the mature peptide, thereby preventing auto-cytotoxicity during its synthesis and processing. researchgate.netnih.gov While beta-defensins are also synthesized with a pro-piece, some computational analyses suggest they may be processed to their mature form solely by signal peptidase cleavage, implying the absence of a distinct, cleavable pro-region in some cases. oup.comnih.gov

The processing of defensin (B1577277) precursors is a critical step in regulating their activity. For instance, matrix metalloproteinase-7 (MMP-7) has been shown to cleave within the pro-domain of some alpha-defensin precursors, leading to their activation. nih.gov However, its role in processing beta-defensin precursors appears to be more limited. nih.gov The variability in the length and sequence of the pro-regions among different beta-defensins likely reflects different regulatory mechanisms and functional requirements.

Evolutionary Pressures Driving Precursor Diversification (e.g., Positive Selection, Gene Duplication)

The diversification of beta-defensin precursors is driven by powerful evolutionary forces, primarily gene duplication and positive selection. nih.govfrontiersin.org The organization of beta-defensin genes in clusters on chromosomes is a clear indicator of a history of multiple rounds of gene duplication. nih.govfrontiersin.orgnih.gov Following duplication, these new gene copies are free to evolve under different selective pressures, leading to the emergence of a diverse family of paralogous genes. nih.govfrontiersin.org

There is strong evidence that the rapid sequence divergence observed in the region of the gene encoding the mature peptide is driven by accelerated positive selection. oup.comed.ac.ukresearchgate.netnih.gov This is consistent with the "arms race" hypothesis, where the host's immune system is constantly evolving to counter rapidly evolving pathogens. nih.gov Positive selection favors amino acid changes that may enhance the antimicrobial spectrum or efficacy of the defensin against new or altered microbial threats. nih.gov

Studies have shown that this positive selection is not uniform across the entire gene; it is specifically localized to the DNA encoding the mature peptide. oup.comed.ac.ukresearchgate.netnih.gov This focused pressure for change in the functional part of the molecule, while the secretory signal remains conserved, is a hallmark of the adaptive evolution of this gene family. nih.gov This mechanism allows for the generation of a diverse arsenal (B13267) of antimicrobial peptides, each potentially with a unique spectrum of activity. nih.gov

Implications for Innate Immunity Across Different Organisms

The evolutionary dynamics of beta-defensin precursors have profound implications for the innate immune systems of diverse organisms. The expansion and diversification of the beta-defensin gene family through duplication and positive selection have provided vertebrates with a versatile and adaptable arsenal of antimicrobial peptides. nih.govfrontiersin.org This diversity allows the innate immune system to recognize and combat a wide range of pathogens, including bacteria, fungi, and some viruses. nih.govnih.gov

The conservation of the beta-defensin lineage across vertebrates, from fish to mammals, highlights their fundamental role in host defense. nih.govfrontiersin.orgcore.ac.uk The rapid evolution of the mature peptide region enables different species, and even different populations within a species, to adapt their immune defenses to the specific microbial challenges they face in their environment. oup.comed.ac.ukresearchgate.netnih.gov This adaptability is crucial for survival in the face of constantly evolving pathogens.

Methodological Approaches for Investigating Beta Defensin 1tb Precursor

Molecular Cloning and Recombinant Expression Strategies

The production of sufficient quantities of the beta-defensin 1TB precursor for detailed investigation relies on molecular cloning and recombinant expression systems. The initial step involves the isolation or synthesis of the gene encoding the precursor protein. For instance, the cDNA sequence of porcine beta-defensin-1 (B1578038) (pBD-1) was identified to encode a 64-amino acid prepro-peptide. This genetic information is then used to construct an expression vector.

Expression Systems:

Escherichia coli (E. coli): This is a commonly used host for recombinant protein production due to its rapid growth and well-established genetic tools. Various human beta-defensins have been successfully expressed in E. coli. Often, the precursor is expressed as a fusion protein with a tag, such as a polyhistidine (His)-tag, to facilitate purification.

Pichia pastoris: This yeast expression system is advantageous for producing proteins that require post-translational modifications, such as disulfide bond formation, which are critical for the proper folding and activity of defensins. It has been successfully used for the production of other antimicrobial peptides.

Insect Cell Systems: Baculovirus expression in insect cells is another robust system for producing complex proteins.

The choice of expression system can significantly impact the yield, solubility, and post-translational modifications of the recombinant precursor protein.

Table 1: Comparison of Recombinant Expression Systems for Beta-defensin Precursors
Expression SystemAdvantagesDisadvantagesCommon Fusion Tags
E. coliRapid growth, high yield, low cost, well-established geneticsLack of post-translational modifications, potential for inclusion body formationPolyhistidine (His)-tag, Maltose-binding protein (MBP), Glutathione S-transferase (GST)
Pichia pastorisCapable of post-translational modifications (e.g., disulfide bonds), high cell density fermentation, secreted expressionSlower growth than E. coli, potential for hyperglycosylationHis-tag, FLAG-tag
Insect Cells (Baculovirus)High-level expression, proper protein folding and post-translational modifications similar to mammalian cellsHigher cost and more complex than prokaryotic systemsHis-tag, Strep-tag

Protein Purification and Characterization Techniques (for precursor form)

Once expressed, the recombinant this compound must be purified to homogeneity for subsequent characterization. The purification strategy is largely dependent on the properties of the precursor and any fusion tags employed.

A common multi-step purification protocol involves:

Cell Lysis: Breaking open the host cells to release the recombinant protein.

Affinity Chromatography: This is often the primary purification step, utilizing the high specificity of a fusion tag for its corresponding ligand (e.g., Nickel-NTA resin for His-tagged proteins).

Ion-Exchange Chromatography: This technique separates proteins based on their net charge and is effective for purifying the highly cationic defensin (B1577277) precursors.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is frequently used as a final polishing step to achieve high purity.

Characterization of the purified precursor typically involves:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To assess the purity and apparent molecular weight of the protein.

Mass Spectrometry: To confirm the precise molecular weight of the precursor.

Structural Biology Techniques for Precursor Conformation

Determining the three-dimensional structure of the this compound is essential for understanding its function and the conformational changes that occur during maturation.

X-ray crystallography is a powerful technique for obtaining high-resolution atomic structures of proteins. The process involves crystallizing the purified precursor protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the protein. While this technique has been successfully applied to mature defensins, obtaining well-diffracting crystals of the more flexible precursor can be a significant challenge.

NMR spectroscopy is a valuable tool for determining the structure of proteins in solution, which more closely mimics their native environment. This technique is particularly well-suited for smaller proteins like defensin precursors. By labeling the protein with stable isotopes (e.g., ¹⁵N and ¹³C), multidimensional NMR experiments can be performed to determine the through-bond and through-space correlations between atoms, which are then used to calculate the three-dimensional structure. NMR can also provide insights into the dynamics and flexibility of the precursor protein.

Table 2: Structural Biology Techniques for Beta-defensin Precursor Analysis
TechniquePrincipleAdvantages for Precursor AnalysisChallenges for Precursor Analysis
X-ray CrystallographyX-ray diffraction from a protein crystalCan provide high-resolution atomic structuresRequires well-diffracting crystals, which can be difficult to obtain for flexible precursors
NMR SpectroscopyMagnetic properties of atomic nuclei in a magnetic fieldProvides structural information in solution, can study protein dynamicsGenerally limited to smaller proteins, requires isotopic labeling
Cryo-Electron MicroscopyElectron imaging of flash-frozen particlesDoes not require crystallization, can visualize different conformationsChallenging for small proteins due to low contrast and alignment difficulties

Mass Spectrometry for Proteolytic Site Identification and Post-Translational Modifications

Mass spectrometry (MS) is an indispensable tool for characterizing the this compound, particularly for identifying proteolytic cleavage sites and other post-translational modifications (PTMs).

To identify the sites of proteolytic cleavage that lead to the mature defensin, the precursor protein can be incubated with relevant proteases. The resulting peptide fragments are then analyzed by MS/MS (tandem mass spectrometry). By comparing the masses of the fragments to the known sequence of the precursor, the exact cleavage sites can be pinpointed. For example, amino-terminal sequencing has been used to determine the site of MMP-7 cleavage on the HBD-1 precursor.

MS is also highly sensitive for detecting and localizing various PTMs that may be present on the precursor, such as:

Disulfide bond formation: Critical for the structure and stability of defensins.

Glycosylation: The addition of sugar moieties.

Phosphorylation: The addition of phosphate (B84403) groups.

Acetylation: The addition of acetyl groups.

Different MS-based strategies, including bottom-up, top-down, and middle-down proteomics, can be employed to gain a comprehensive understanding of the PTMs present on the this compound.

Transcriptomic and Proteomic Analysis of Precursor Expression

Investigating the expression of the this compound begins at the molecular level, assessing both the messenger RNA (mRNA) that codes for the protein and the protein itself. These methods are crucial for determining which tissues and cells produce the precursor and under what conditions.

Transcriptomic Analysis: Transcript-level analysis pinpoints the anatomical sites of precursor synthesis. Two common techniques are Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and mRNA in situ hybridization.

RT-PCR: This sensitive technique is used to detect and quantify DEFB1 mRNA from tissue samples. Studies have successfully used RT-PCR to identify DEFB1 transcripts in a wide array of human tissues, confirming its constitutive expression. For instance, DEFB1 mRNA has been detected in the epithelial cells of the nasal mucosa, palatine tonsils, and skin. nih.govnih.gov RT-competitive multiplex PCR has been developed as a precise tool to quantify transcriptional regulation, revealing that while human beta-defensin 2 (hBD-2) is strongly upregulated by bacterial stimulation in keratinocytes, the expression of DEFB1 (hBD-1) remains largely constitutive. acs.org

mRNA in situ hybridization: This technique provides crucial spatial information by localizing specific mRNA sequences directly within preserved tissue sections. It has been instrumental in identifying the precise cell types responsible for producing the precursor. Studies using this method have demonstrated that DEFB1 mRNA is predominantly localized in the superficial epithelial cells and submucosal glands of the human nasal mucosa. nih.govten-bio.com In the kidney, expression is found in the epithelial layers of the loops of Henle, distal tubules, and collecting ducts. nih.gov Furthermore, it has been localized to the acini in the adult pancreas and the surface epithelia of palatine tonsils. nih.govnih.gov

Proteomic Analysis: Proteomic techniques are essential for directly detecting the precursor protein and its various processed forms. These methods can identify post-translational modifications and cleavage events that are critical for maturation and function.

Mass Spectrometry (MS): High-resolution mass spectrometry is a cornerstone of modern proteomics. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to identify and sequence peptides from complex biological samples, such as saliva or tissue lysates. researchgate.net This allows for the definitive identification of different forms of the beta-defensin 1 peptide, including the full-length precursor and N-terminally truncated intermediates, which have been found in bodily fluids like urine. nih.gov

Western Immunoblotting: This antibody-based method is used to detect the presence of beta-defensin 1 protein in tissue extracts or cell lysates. It can provide information on the relative abundance of the protein and its approximate molecular weight, helping to distinguish between the precursor and mature forms. researchgate.net

The table below summarizes key findings from transcriptomic and proteomic studies on Beta-defensin 1 expression.

Method Tissue/Cell Type Key Findings Reference
RT-PCRHuman Nasal MucosaDetection of hBD-1 mRNA. nih.gov
RT-PCRHuman Palatine TonsilIdentification of hBD-1 mRNA in non-infected tonsil tissue. nih.gov
RT-competitive multiplex PCRPrimary Human KeratinocyteshBD-1 expression is only marginally regulated by E. coli stimulation, unlike hBD-2. acs.org
mRNA in situ hybridizationHuman Pancreas and KidneyhBD-1 mRNA localized in pancreatic acini and renal collecting ducts and loops of Henle. nih.gov
mRNA in situ hybridizationHuman Urogenital TracthBD-1 mRNA localized in epithelial layers of the vagina, cervix, uterus, and fallopian tubes. nih.gov
Mass SpectrometryHuman SalivaIdentification of hBD-1 peptides. researchgate.net
Western BlottingHuman SalivaDetection of hBD-1 protein. researchgate.net

Cellular Imaging and Localization Techniques

Visualizing the precursor protein within cells and tissues is critical to understanding its subcellular trafficking, storage, and secretion. Immunohistochemistry and immunofluorescence are the primary techniques used for this purpose. These methods rely on specific antibodies that can recognize and bind to the beta-defensin 1 protein.

Immunohistochemistry (IHC): This technique uses enzyme-conjugated antibodies to visualize the location of the protein in tissue sections. IHC studies in rat respiratory tracts have shown that beta-defensin 1 is immunopositive in various specialized epithelial cells, including non-ciliated cells and goblet cells of the extra-pulmonary bronchi. researchgate.net The protein has also been detected in the mucus layer and the periciliary layer of the nasal, laryngeal, and tracheal epithelia, with the strongest signal observed in the nose. mdpi.com This localization places the peptide at the critical interface between the host and the external environment.

Immunofluorescence (IF): A related technique, immunofluorescence, uses fluorophore-conjugated antibodies. When viewed under a fluorescence microscope, the labeled antibodies reveal the precise location of the target protein with high resolution. While specific studies using IF for the this compound are not detailed in the provided context, this method is a standard and powerful tool for subcellular localization, capable of showing whether a protein is in the cytoplasm, specific organelles (like secretory granules), or on the cell surface.

The data from these imaging techniques are vital for correlating the site of precursor synthesis (identified by mRNA in situ hybridization) with the location of the final, stored, or secreted peptide.

Technique Tissue Studied (Rat Model) Specific Location of Beta-defensin 1 Reference
ImmunohistochemistryExtra- and Intra-pulmonary MucosaeNon-ciliated cells (NCs), cilia of ciliated cells, striated border of microvillous cells, and goblet cells (GCs) in extra-pulmonary bronchial epithelium. researchgate.net
ImmunohistochemistryRespiratory Tract Mucus LayerDetected in the mucus and periciliary layers from the nasal to the extra-pulmonary bronchial epithelium. mdpi.com

Biological Roles and Significance of Beta Defensin 1tb Precursor in Cellular Contexts

Potential Intracellular Functions of the Precursor Form (prior to full maturation)

Before a beta-defensin is fully mature and secreted, its precursor form resides within the cell. During this intracellular phase, the precursor is not merely a passive intermediate but is thought to possess distinct functions that contribute to cellular processes.

The pro-peptide segment of the beta-defensin precursor may act as an intramolecular chaperone. This function is crucial for ensuring the correct folding of the mature defensin (B1577277) domain, preventing aggregation, and maintaining it in an inactive state until it is secreted. This chaperone-like activity is a key quality control step, ensuring that only properly conformed and potent defensins are ultimately released to combat pathogens.

While direct evidence for beta-defensin 1TB precursor's interaction with intracellular signaling molecules is yet to be established, the broader family of defensins is known to influence cellular signaling pathways. It is plausible that the precursor form could interact with components of pathways such as the NF-κB pathway, which is central to the inflammatory response and the regulation of defensin expression. Such interactions would provide a feedback loop, allowing the cell to fine-tune its antimicrobial defenses in response to stimuli.

Role of the Pro-Peptide in Dictating Secretion and Maturation Timing

The pro-peptide is not just a chaperone; it is also a critical determinant of the defensin's fate within the cell. It contains sorting signals that direct the precursor to the correct secretory pathway, ensuring its timely release from the cell upon appropriate stimulation. Furthermore, the cleavage of the pro-peptide is a tightly regulated event, often mediated by specific proteases. This enzymatic processing is a key step in the maturation of the defensin, and the timing of this cleavage is crucial for ensuring that the potent, and potentially cytotoxic, mature defensin is only activated when and where it is needed.

Influence of Precursor Availability on Downstream Biological Processes

The amount of available this compound within a cell directly impacts the magnitude and speed of the downstream antimicrobial and immunomodulatory response. A larger intracellular pool of the precursor allows for a more rapid and robust secretion of the mature defensin in response to an invading pathogen. This rapid deployment is a critical feature of the innate immune system, providing an immediate line of defense while the adaptive immune system mounts a more specific response.

Dysregulation of Beta Defensin 1tb Precursor Pathways in Disease Models Pre Clinical, Mechanistic Focus Only

Altered Gene Expression of Beta-defensin 1TB Precursor in Pathological States (in vitro/animal models)

The expression of the gene encoding the this compound, DEFB1, is known to be altered in various pathological states, as demonstrated in a range of in vitro and animal models. These changes in gene expression can either be an upregulation, often as a host defense mechanism, or a downregulation, which may contribute to disease susceptibility and progression.

In the context of cancer, preclinical studies have revealed a complex and often contradictory pattern of DEFB1 expression. For instance, in models of oral squamous cell carcinoma, the expression of the precursor's gene is significantly reduced, suggesting a potential role in tumor progression. nih.gov Conversely, in other cancer models, such as lung and pancreatic adenocarcinoma, high expression of the precursor's gene has been linked to poorer outcomes. researchgate.net In tongue cancer models, genes for other beta-defensins like DEFB4A and DEFB103B were more highly expressed in non-metastatic tumors compared to metastatic ones. nih.gove-ceo.org

Inflammatory conditions also significantly impact the gene expression of beta-defensin precursors. In models of psoriasis, an inflammatory skin condition, the gene for a human beta-defensin is significantly more expressed in psoriatic-like skin lesions in mice compared to healthy controls. researchgate.net In vitro studies using keratinocytes have shown that pro-inflammatory cytokines, such as Interleukin-1 beta, can induce the expression of beta-defensin genes. nih.gov

Infectious disease models consistently demonstrate the modulation of this compound gene expression in response to pathogens. For example, in murine models of oropharyngeal candidiasis, a fungal infection caused by Candida albicans, the expression of the murine ortholog of the this compound is upregulated in the oral mucosa of wild-type mice following infection. nih.govnih.gov Similarly, in vitro studies have shown that human keratinocytes upregulate the expression of beta-defensin genes when exposed to Staphylococcus aureus. nih.govnih.gov

Table 1: Altered Gene Expression of this compound in Preclinical Models

Disease ModelModel TypePathological StateObserved Change in Gene ExpressionReference
Oral Squamous Cell CarcinomaIn vitro/AnimalCancerReduced nih.gov
Lung AdenocarcinomaAnimalCancerIncreased (associated with poor prognosis) researchgate.net
PsoriasisAnimalInflammationIncreased researchgate.net
Oropharyngeal CandidiasisAnimal (murine)InfectionUpregulated nih.govnih.gov
Staphylococcus aureus exposureIn vitro (keratinocytes)InfectionUpregulated nih.govnih.gov

Defects in Precursor Processing and Maturation

The conversion of the this compound to its mature, active form is a critical step in its biological function. This process involves precise proteolytic cleavage and correct folding, stabilized by the formation of disulfide bonds. Defects in these maturation steps can lead to the accumulation of inactive or improperly folded precursors, impairing the host's defense capabilities.

The proteolytic processing of beta-defensin precursors is a key regulatory mechanism for their activity. While some beta-defensin precursors exhibit antimicrobial activity, their potency can be significantly enhanced by the removal of the N-terminal pro-domain. nih.gov In vitro studies have shown that matrix metalloproteinase-7 (MMP-7) can cleave the precursor of human beta-defensin-1 (B1578038) (HBD-1), resulting in the removal of 6 amino acids from the N-terminus. nih.gov However, this cleavage does not generate the fully mature peptide. nih.gov The mature form of HBD-1 was found to be resistant to further processing by MMP-7. nih.gov

In certain pathological contexts, the activity of proteases like MMP-7 may be altered, leading to impaired processing of the this compound. For instance, in inflammatory conditions where there is an imbalance between proteases and their inhibitors, the efficiency of precursor cleavage could be compromised. While direct preclinical evidence for impaired proteolytic cleavage of the this compound leading to a specific disease phenotype is still emerging, the existing in vitro data strongly suggest that dysregulation of processing enzymes can have a significant impact on the availability of the mature, fully active defensin (B1577277).

The correct three-dimensional structure of beta-defensins, which is crucial for their function, is stabilized by a characteristic pattern of three intramolecular disulfide bonds. nih.gov The formation of these bonds is a critical step in the maturation of the precursor protein. Aberrant folding or incorrect disulfide bond formation can result in a non-functional peptide.

Preclinical studies have highlighted the importance of these disulfide bonds. For example, human and mouse beta-defensin precursors that lack disulfide bonding have been shown to contain a cryptic site that is sensitive to cleavage by MMP-7 within the mature peptide region. nih.gov This suggests that the native, disulfide-bonded structure protects the mature peptide from further degradation. nih.gov Furthermore, the reduction of these disulfide bridges in mature human beta-defensin 1 has been shown to unmask potent antimicrobial activity against certain fungi and anaerobic bacteria. nih.gov This indicates that the redox environment can influence the structure and function of the defensin.

While there is a lack of specific in vitro or animal models demonstrating spontaneous aberrant folding or disulfide bond formation of the this compound leading to a disease state, the available evidence underscores the critical role of proper folding and disulfide bond integrity for its stability and function. Any pathological condition that disrupts the cellular machinery responsible for protein folding and disulfide bond formation, such as oxidative stress or endoplasmic reticulum stress, could potentially lead to the production of misfolded and inactive this compound.

Consequences of Precursor Dysregulation on Cellular Physiology (mechanistic, pre-clinical focus)

Dysregulation of the this compound can have significant mechanistic consequences on cellular physiology, extending beyond its direct antimicrobial activity. Preclinical studies have begun to unravel these complex roles in various cellular processes.

In the context of the reproductive system, a deficiency in certain beta-defensins in mice has been shown to result in sperm dysfunction and male infertility. nih.gov This suggests a role for these peptides in sperm maturation and function.

Dysregulation of beta-defensin precursors has also been implicated in modulating inflammatory responses. In murine models, a deficiency in the ortholog of the human this compound was associated with an increased influx of immune cells into the lungs following influenza virus infection, suggesting a role in regulating the inflammatory response. nih.gov Conversely, in vitro studies have shown that some beta-defensins can suppress the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). ed.ac.uk

Furthermore, altered levels of beta-defensin precursors can impact cell signaling pathways. For example, in vitro studies have shown that human beta-defensin-1 can potentiate osteoclastogenesis, the formation of bone-resorbing cells, by activating the p44/42 mitogen-activated protein kinase (MAPK) pathway. ed.ac.uk This suggests a potential role in bone metabolism and diseases characterized by excessive bone resorption.

Interactions with Pathogen Components Modulating Precursor Pathways (e.g., viral proteases, LPS)

Pathogens have evolved various strategies to evade the host's immune system, including mechanisms that interfere with the this compound pathway. These interactions can occur at the level of gene expression, precursor processing, or the function of the mature peptide.

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of beta-defensin gene expression in epithelial cells. nih.gov This induction is a key component of the innate immune response to bacterial infection. However, some pathogens may have mechanisms to subvert this response.

Viral components can also modulate beta-defensin pathways. For instance, in vitro studies have shown that infection with certain viruses can lead to a downregulation of beta-defensin gene expression in bronchial epithelial cells. nih.gov This could represent a viral strategy to weaken the host's antiviral defenses. While direct evidence of viral proteases cleaving the this compound is limited, it is a plausible mechanism of viral immune evasion that warrants further investigation.

Pathogens can also interact directly with the mature beta-defensin. For example, Staphylococcus aureus has been shown to have mechanisms to resist the antimicrobial activity of certain beta-defensins. mdpi.com In the context of fungal infections, Candida albicans has been shown to modulate the expression of beta-defensins in both murine and human models of vaginitis. mdpi.com Specifically, clinical isolates of C. albicans were able to decrease the expression of human beta-defensin 1 in epithelial cells. mdpi.com Furthermore, the reduced form of human beta-defensin 1 has been shown to be effective against C. albicans. nih.gov

Table 2: Interactions of Pathogen Components with Beta-defensin Pathways in Preclinical Models

Pathogen Component/PathogenInteraction with Beta-defensin PathwayModel SystemConsequenceReference
Lipopolysaccharide (LPS)Induction of gene expressionIn vitro (epithelial cells)Enhanced innate immune response nih.gov
Influenza VirusDownregulation of gene expressionIn vitro (bronchial epithelial cells)Weakened antiviral defense nih.gov
Staphylococcus aureusResistance to antimicrobial activityIn vitroPathogen survival mdpi.com
Candida albicansModulation of gene expressionIn vitro/Animal (vaginitis model)Pathogen persistence mdpi.com
Pseudomonas aeruginosaInduction of gene expressionIn vitro (keratinocytes)Enhanced innate immune response core.ac.uk

Future Directions in Beta Defensin 1tb Precursor Research

Elucidation of Novel Regulatory Mechanisms

The expression and activity of beta-defensins are tightly controlled at multiple levels, and future research will likely uncover even more intricate regulatory mechanisms for their precursors. While some pathways are known, the complete picture of how environmental and cellular signals translate into the precise modulation of beta-defensin precursor synthesis and processing remains to be fully elucidated.

Recent studies have indicated that beta-defensin expression can be influenced by a variety of factors, including microbial products and host-derived molecules. For instance, commensal bacteria on the skin, such as Staphylococcus epidermidis, can secrete molecules that lead to an increased expression of human β-defensins wikipedia.org. Furthermore, in the gut, peptidoglycans from gram-negative commensal bacteria can trigger the expression of Beta-defensin 3 through the NOD1 receptor on intestinal epithelial cells wikipedia.org.

The signaling pathways involved in these processes are complex and offer fertile ground for future investigation. For example, the mammalian target of rapamycin (mTOR) pathway has been implicated in the tryptophan-promoted expression of β-defensin-2 in the rat intestine rsc.org. Future studies could explore how different nutritional and metabolic cues are integrated to regulate the expression of beta-defensin precursors in various tissues. A deeper understanding of these regulatory networks could lead to novel approaches for modulating beta-defensin levels for therapeutic benefit.

Discovery of Unidentified Processing Enzymes

The conversion of inactive or less active beta-defensin precursors into their mature, highly active forms is a critical step in their function. This proteolytic processing is carried out by a variety of enzymes, and the identification of novel processing enzymes is a key area for future research.

It is known that matrix metalloproteinase-7 (MMP-7) can process some beta-defensin precursors. For example, MMP-7 can cleave the 47-residue HBD-1 precursor by removing 6 amino acids from the amino terminus nih.gov. However, not all beta-defensin precursors are substrates for MMP-7. For instance, pro-HBD-2 and pro-HBD-3 are resistant to this enzyme nih.gov. This suggests that other, as-yet-unidentified proteases are involved in the processing of different beta-defensin precursors.

The discovery of these novel processing enzymes is crucial for a complete understanding of beta-defensin biology. Identifying these enzymes and characterizing their substrate specificity will provide new insights into how beta-defensin activity is regulated in different tissues and in response to various stimuli. Furthermore, these enzymes could represent novel therapeutic targets for modulating beta-defensin activity in diseases where their function is dysregulated.

PrecursorProcessing EnzymeOutcome
pro-HNP-1 (an alpha-defensin)MMP-7Cleavage within the pro-domain, producing a 59-amino acid intermediate with antimicrobial activity. nih.gov
HBD-1 precursor (47 residues)MMP-7Removal of 6 amino acids from the amino terminus. nih.gov
pro-HBD-2MMP-7Resistant to cleavage. nih.gov
pro-HBD-3MMP-7Resistant to cleavage. nih.gov

High-Resolution Structural Insights into Precursor Conformations

Understanding the three-dimensional structure of beta-defensin precursors is essential for deciphering their function and mechanism of action. While the structures of several mature beta-defensins have been determined at high resolution, there is a significant gap in our knowledge regarding the conformations of their precursor forms.

High-resolution structural studies, using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, will be critical to fill this gap. These studies can reveal how the pro-peptide region of the precursor interacts with the mature defensin (B1577277) domain, potentially providing insights into how it maintains the precursor in an inactive or less active state. For example, the structure of human beta-defensin-1 (B1578038) (hBD-1) has been solved, revealing a topology distinct from other defensins, which is a first step toward understanding its structural basis of activity nih.govresearchgate.net. Similarly, the high-resolution structures of human beta-defensin-2 (hBD-2) have provided detailed descriptions of its dimerization, which is thought to be representative of other beta-defensins uniprot.org.

Future structural studies on precursor forms will be instrumental in understanding the conformational changes that occur upon proteolytic processing and how these changes lead to the activation of the mature defensin. This knowledge will be invaluable for the rational design of molecules that can modulate beta-defensin activity.

Development of Advanced Methodologies for Precursor Dynamics

Beta-defensin precursors are not static molecules; they are dynamic entities that undergo conformational changes and interact with other molecules. The development of advanced methodologies to study these dynamics is a crucial future direction.

Techniques such as molecular dynamics (MD) simulations can provide valuable insights into the behavior of beta-defensin precursors at an atomic level nih.govresearchgate.net. These simulations can be used to explore the conformational landscape of the precursor, identify key residues involved in its stability and interactions, and simulate the process of proteolytic cleavage and activation. For instance, MD simulations have been used to study the interaction of human beta-defensin 3 (hBD-3) derivatives with lipid bilayers, shedding light on their mechanism of action nih.govresearchgate.net.

In addition to computational methods, experimental techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) and single-molecule fluorescence resonance energy transfer (smFRET) can provide real-time information about the dynamics of beta-defensin precursors. The application of these advanced methodologies will be essential for a comprehensive understanding of how these molecules function.

Exploration of Precursor-Specific Interactions and Biological Roles

While the primary role of mature beta-defensins is antimicrobial, their precursors may have distinct biological functions. An exciting area of future research is the exploration of these precursor-specific interactions and roles. It is possible that the pro-peptide region of the precursor mediates interactions with other proteins or cellular components that are not recognized by the mature defensin.

For example, some beta-defensin isoforms are predominantly expressed in the epididymis, suggesting they may have functions beyond their antimicrobial activities, potentially related to sperm function nih.gov. It is conceivable that the precursor forms of these defensins play a role in these specialized functions. Furthermore, beta-defensins can act as chemoattractants for immune cells, linking innate and acquired immunity nih.gov. Investigating whether the precursor forms also possess such immunomodulatory activities is an important avenue for future research.

Identifying the specific binding partners of beta-defensin precursors will be key to unraveling their unique biological roles. This could be achieved using techniques such as co-immunoprecipitation followed by mass spectrometry. A deeper understanding of these precursor-specific functions could open up new avenues for therapeutic intervention.

Potential for Modulating Precursor Pathways for Research Tools

The ability to modulate the expression, processing, and activity of beta-defensin precursors would provide powerful tools for research. This could involve the development of small molecules or biologicals that specifically target different stages of the beta-defensin precursor pathway.

For example, specific inhibitors of the processing enzymes could be used to study the biological roles of the precursor forms of beta-defensins. Conversely, molecules that enhance the processing of precursors could be used to boost the levels of mature, active defensins in situations where this would be beneficial.

Furthermore, engineered beta-defensin precursors with altered properties could be valuable research tools. For instance, precursors could be designed to be activated by specific proteases that are only present in a particular disease state, allowing for targeted delivery of antimicrobial or immunomodulatory activity. The development of such research tools will be crucial for dissecting the complex biology of beta-defensins and for exploring their therapeutic potential.

Q & A

Q. What structural features of Beta-defensin 1TB precursor are critical for its antimicrobial activity, and how can these be experimentally validated?

Methodological Answer: Key structural elements include disulfide bond arrangements and cationic domains, which mediate microbial membrane interactions. Experimental validation involves synthesizing analogs with selective disulfide bond deletions (via cysteine mutagenesis) and testing antimicrobial efficacy using radial diffusion assays or time-kill curves. Structural stability can be assessed via circular dichroism (CD) spectroscopy .

Q. What are the standard methodologies for detecting this compound expression in human tissues?

Methodological Answer: Quantification typically employs ELISA for protein-level detection or RT-qPCR for mRNA analysis. For novel isoforms, mass spectrometry (e.g., MALDI-TOF) with tryptic digest and peptide mapping is recommended. Tissue localization studies use immunohistochemistry with validated antibodies (e.g., anti-hBD-1 monoclonal antibodies) .

Q. How can researchers ensure reproducibility when studying this compound’s role in immune responses?

Methodological Answer: Standardize protocols for cell culture (e.g., primary epithelial cells vs. immortalized lines), define pathogen-associated molecular patterns (PAMPs) used for stimulation, and include positive controls (e.g., IL-8 for chemotaxis assays). Detailed methods should be reported in supplementary materials, including buffer compositions and incubation times .

Q. What functional assays are most appropriate for assessing this compound’s immunomodulatory effects?

Methodological Answer: Use transwell migration assays for chemotaxis evaluation (e.g., monocyte or neutrophil migration), ELISA for cytokine secretion profiles (e.g., IL-6, TNF-α), and flow cytometry to measure receptor binding (e.g., CCR6 interaction). For in vivo relevance, murine knock-in models with humanized defensin loci are recommended .

Advanced Research Questions

Q. How can contradictory findings in genetic association studies (e.g., Beta-defensin copy number variation and COPD risk) be systematically resolved?

Methodological Answer: Address discrepancies by harmonizing cohort selection (e.g., age-matched controls, smoking status stratification) and improving copy number measurement accuracy using Paralogue Ratio Tests (PRT) with TaqMan probes. Conduct meta-analyses with individual-level data to adjust for population stratification biases .

Q. What experimental strategies can optimize the engineering of Beta-defensin 1TB analogs with enhanced stability and reduced cytotoxicity?

Methodological Answer: Employ structure-activity relationship (SAR) studies via alanine scanning mutagenesis and molecular dynamics simulations to identify residues contributing to cytotoxicity. Test engineered analogs in 3D organoid models to assess epithelial barrier integrity and cytotoxicity (e.g., LDH release assays) .

Q. How can researchers integrate multi-omics data (e.g., genomics, proteomics) to elucidate Beta-defensin 1TB’s role in mucosal immunity?

Methodological Answer: Combine RNA-seq data (to identify co-expressed immune genes) with spatial proteomics (e.g., Imaging Mass Cytometry) to map Beta-defensin distribution in mucosal tissues. Use pathway enrichment tools (e.g., DAVID, Enrichr) to link defensin expression with NF-κB or MAPK signaling modules .

Q. What statistical approaches are recommended for resolving conflicting data on Beta-defensin 1TB’s antiviral activity across different viral models?

Methodological Answer: Apply hierarchical Bayesian modeling to account for variability in viral replication kinetics (e.g., RSV vs. HSV-1) and host cell types. Validate findings using orthogonal assays, such as plaque reduction neutralization tests (PRNT) and qPCR-based viral load quantification .

Q. How can systematic literature reviews identify gaps in Beta-defensin 1TB’s mechanistic studies?

Methodological Answer: Use PRISMA guidelines for literature screening, with search terms targeting in vivo mechanistic studies (e.g., “Beta-defensin 1TB knockout” AND “immune response”). Annotate gaps using tools like PICO (Population, Intervention, Comparison, Outcome) frameworks, focusing on understudied contexts like chronic inflammation .

Q. What methodologies are critical for studying Beta-defensin 1TB’s interaction with the microbiome in mucosal environments?

Methodological Answer: Utilize dual RNA-seq (host-microbe transcriptomics) on mucosal swabs and 16S rRNA sequencing to correlate defensin expression with microbial diversity. For functional studies, employ gut-on-a-chip models to simulate microbiome interactions under flow conditions .

Tables: Key Methodological Considerations

Research Focus Critical Parameters Validation Techniques
Structural stabilityDisulfide bond integrity, thermal denaturationCD spectroscopy, redox potential assays
Genetic association studiesCohort stratification, PRT accuracyMeta-analysis, sensitivity analysis
Immunomodulatory activityChemokine receptor binding, cytokine cascadesFlow cytometry, Luminex multiplex assays
Microbial interaction kineticsMinimum inhibitory concentration (MIC)Time-kill curves, SEM imaging

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.